1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride
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Overview
Description
Preparation Methods
The synthesis of 1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride involves multiple steps. One common method involves the reaction of dequalinium iodide with hydrogen chloride in water at temperatures between 60-80°C for one hour . This is followed by the addition of hydrogen peroxide in water at 50°C for another hour . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for substitution . The major products formed from these reactions are typically quaternary ammonium salts .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an antimicrobial agent due to its ability to disrupt bacterial cell walls . In biology and medicine, it is used to treat infections of the mouth, throat, and vagina . Additionally, it has been investigated for its potential use in drug and gene delivery systems due to its flexible structure . In industry, it is used in various over-the-counter products for treating oral infections and inflammation .
Mechanism of Action
The mechanism of action of 1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride involves its ability to adsorb onto bacterial cell walls, altering their permeability . This leads to the leakage of enzymes, coenzymes, and metabolic intermediates from the bacterial cells, disrupting their respiration and glycolysis processes . The compound also causes protein denaturation, leading to bacterial cell death .
Comparison with Similar Compounds
1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride is unique due to its broad spectrum of antimicrobial activities. Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride . this compound stands out due to its additional antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .
Properties
Molecular Formula |
C50H69Cl3N6 |
---|---|
Molecular Weight |
860.5 g/mol |
IUPAC Name |
1-[10-[[1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride |
InChI |
InChI=1S/C50H66N6.3ClH/c1-39-36-45(51)42-26-16-19-29-48(42)54(39)33-23-13-9-5-4-8-12-22-32-53-47-38-41(3)56(50-31-21-18-28-44(47)50)35-25-15-11-7-6-10-14-24-34-55-40(2)37-46(52)43-27-17-20-30-49(43)55;;;/h16-21,26-31,36-38,51-52H,4-15,22-25,32-35H2,1-3H3;3*1H |
InChI Key |
UEDFBSAGMSETDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCNC3=CC(=[N+](C4=CC=CC=C43)CCCCCCCCCC[N+]5=C(C=C(C6=CC=CC=C65)N)C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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